molecular formula C6H15N2O3+ B1262786 2,6-Bis(azaniumyl)-5-hydroxyhexanoate

2,6-Bis(azaniumyl)-5-hydroxyhexanoate

Cat. No. B1262786
M. Wt: 163.2 g/mol
InChI Key: YSMODUONRAFBET-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxylysinium is an alpha-amino-acid cation obtained by deprotonation of the carboxy group and protonation of the two amino groups of 5-hydroxylysine. It is a conjugate acid of a 5-hydroxylysine.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques : The compound 2,6-Bis(azaniumyl)-5-hydroxyhexanoate is involved in complex chemical synthesis processes. For instance, it can be derived through reactions involving sodium azide, sodium cyanide, and various acids, as seen in the synthesis of related compounds like sodium 5-cyanotetrazolate sesquihydrate and its N-oxidized derivatives (Klapötke et al., 2015).

  • Structural Characterization : Advanced techniques like single-crystal X-ray diffraction, NMR, and vibrational spectroscopy are employed for the structural characterization of derivatives of 2,6-Bis(azaniumyl)-5-hydroxyhexanoate (Klapötke et al., 2015).

Materials Science and Engineering Applications

  • Energetic Materials : Derivatives of 2,6-Bis(azaniumyl)-5-hydroxyhexanoate show potential in the field of energetic materials. The compounds exhibit specific thermal behaviors and sensitivities, making them relevant for applications in propulsion and detonation technologies (Klapötke et al., 2015).

Environmental Science and Sustainability

  • Solvent Extraction in Environmental Applications : In environmental science, specifically in the recovery of metals from aqueous solutions, derivatives of 2,6-Bis(azaniumyl)-5-hydroxyhexanoate can play a role. For example, solvent extraction processes for molybdenum recovery use related compounds as diluents due to their advantageous properties like negligible vapor pressure and high extraction capacity (Quijada-Maldonado et al., 2017).

properties

Product Name

2,6-Bis(azaniumyl)-5-hydroxyhexanoate

Molecular Formula

C6H15N2O3+

Molecular Weight

163.2 g/mol

IUPAC Name

2,6-bis(azaniumyl)-5-hydroxyhexanoate

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/p+1

InChI Key

YSMODUONRAFBET-UHFFFAOYSA-O

Canonical SMILES

C(CC(C(=O)[O-])[NH3+])C(C[NH3+])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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